Quinoxaline-5,8-diol

Description

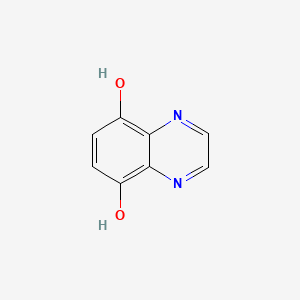

Structure

2D Structure

3D Structure

Properties

CAS No. |

19506-18-4 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

quinoxaline-5,8-diol |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4,11-12H |

InChI Key |

PZOYXODCXVBGNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1O)N=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxaline 5,8 Diol and Analogues

Classical and Contemporary Approaches to the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a significant heterocyclic motif in medicinal chemistry and materials science. ipp.ptmtieat.org Its synthesis has been a subject of extensive research, leading to the development of a wide array of synthetic strategies, from classical condensation reactions to modern catalytic protocols.

Condensation Reactions with o-Phenylenediamines and 1,2-Dicarbonyl Precursors

The most traditional and widely employed method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.ptsapub.orgijirt.org This reaction, often carried out in refluxing ethanol (B145695) or acetic acid, provides a direct and efficient route to a diverse range of quinoxaline derivatives. sapub.org The reaction typically proceeds for 2 to 12 hours, with yields ranging from 34% to 85%. sapub.org

The mechanism involves the initial formation of a bis-imine intermediate through the reaction of the diamine with the dicarbonyl compound. Subsequent cyclization and dehydration lead to the aromatic quinoxaline ring. ijrar.org A variety of 1,2-dicarbonyl precursors can be utilized, including glyoxals, α-diketones, and their surrogates like α-hydroxy ketones and α-haloketones. mtieat.orgencyclopedia.pub For instance, the reaction of o-phenylenediamine with benzil (B1666583) in the presence of a catalytic amount of phenol (B47542) at room temperature can produce 2,3-diphenylquinoxaline (B159395) in high yield. sapub.org

Several modifications and improvements to this classical method have been reported, focusing on milder reaction conditions, improved yields, and shorter reaction times. The use of catalysts such as iodine in DMSO or microwave irradiation can accelerate the reaction. sapub.org

Metal-Catalyzed Synthetic Protocols for Quinoxaline Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxaline derivatives, offering alternative pathways and expanded substrate scope. oregonstate.edu These methods often involve oxidative cyclization or dehydrogenative coupling reactions.

Various metal catalysts, including those based on copper, cerium, zinc, manganese, and cobalt, have been successfully employed. sapub.orgencyclopedia.pubacs.orgmdpi.com For example, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) can catalyze the condensation of o-phenylenediamines with α-diketones in an aqueous medium at room temperature, affording quinoxaline derivatives in excellent yields (up to 98%) within a short reaction time of 20 minutes. mdpi.com Zinc triflate has also been shown to be an effective catalyst for this transformation in acetonitrile (B52724) at room temperature. encyclopedia.pubmdpi.com

Manganese-catalyzed acceptorless dehydrogenative coupling of 1,2-diaminobenzenes with 1,2-diols provides a sustainable and atom-economical route to quinoxalines, liberating only dihydrogen as a byproduct. acs.orgacs.org Similarly, nanoparticle-supported cobalt catalysts have demonstrated high activity and recyclability in the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. mdpi.com Other reported metal catalysts include Pd(OAc)₂, MnO₂, InCl₃, and ZrOCl₂·8H₂O. ijrar.org

Here is a table summarizing some metal-catalyzed methods for quinoxaline synthesis:

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Cerium (IV) ammonium nitrate (CAN) | o-phenylenediamine, benzil | Acetonitrile/Water | Room Temperature, 20 min | 80-98 | mdpi.com |

| Zinc triflate | o-phenylenediamine, α-diketones | Acetonitrile | Room Temperature | 85-91 | encyclopedia.pubmdpi.com |

| Mn(I) complex | 1,2-diaminobenzene, 1,2-diols | - | - | - | acs.org |

| Nanoparticle-supported Cobalt | 1,2-diketones, 1,2-phenylenediamines | Ethanol | Reflux, 90 min | Excellent | mdpi.com |

| CuO | Imines, Sodium azide | Ethyl acetate | Room Temperature, 16 h | 35-80 | encyclopedia.pub |

Organocatalytic Strategies for Quinoxaline Synthesis

In recent years, organocatalysis has gained significant traction as a metal-free and environmentally benign approach to organic synthesis. rsc.org Several organocatalytic strategies have been developed for the synthesis of quinoxalines.

Acid catalysts such as camphor-sulfonic acid (CSA) and nitrilotris(methylenephosphonic acid) have been shown to efficiently catalyze the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. ijrar.orgsemanticscholar.org For instance, using 20 mol% of CSA in ethanol at room temperature, a variety of quinoxaline derivatives can be synthesized in excellent yields. ijrar.org The proposed mechanism involves the protonation of the carbonyl group by the acid catalyst, which facilitates the nucleophilic attack by the diamine. ijrar.org

A one-pot organocatalytic strategy involving the in-situ generation of α-nitro epoxides from nitro olefins, followed by condensation with o-phenylenediamines, has also been reported. researchgate.net This method provides access to quinoxalines under mild conditions. researchgate.net Phenol has also been utilized as a simple and inexpensive organocatalyst for the synthesis of quinoxalines at room temperature. sapub.org

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to minimize environmental impact. ijirt.orgresearchgate.net These approaches focus on the use of green solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

Water has been explored as a green solvent for quinoxaline synthesis. researchgate.net For example, the condensation of aromatic 1,2-diketones and 1,2-diamines can be carried out in water in nearly quantitative yields without the need for a catalyst. researchgate.net The use of microwave irradiation and ultrasound has also been shown to accelerate quinoxaline synthesis, often leading to higher yields and shorter reaction times. rsc.orgresearchgate.net

The development of recyclable catalysts is another key aspect of green quinoxaline synthesis. researchgate.net Polymer-supported sulphanilic acid has been used as a heterogeneous catalyst that can be easily recovered and reused multiple times without significant loss of activity. Bentonite K-10 clay and TiO₂-Pr-SO₃H are other examples of solid acid catalysts that have been employed for the one-pot synthesis of quinoxalines under environmentally friendly conditions. encyclopedia.pubmdpi.com

Here is a table summarizing some green chemistry approaches for quinoxaline synthesis:

| Approach | Catalyst/Solvent | Conditions | Advantages | Reference |

| Catalyst-free | Water | - | Mild conditions, high yields, no catalyst | researchgate.net |

| Microwave-assisted | MeOH/AcOH | Microwave irradiation | Shorter reaction times | sapub.org |

| Ultrasound-assisted | Water | Ultrasound irradiation | Catalyst-free, green solvent | rsc.org |

| Reusable catalyst | Polymer-supported sulphanilic acid | Ethanol | Recyclable catalyst, excellent yields | |

| Solid acid catalyst | Bentonite K-10 | Ethanol | Recyclable, solvent-free option, high yield | mdpi.com |

| Organocatalysis | Phenol | Room Temperature | Low cost, mild conditions, high yields | sapub.org |

Targeted Synthesis of Quinoxaline-5,8-diol and its Substituted Analogues

While the general synthesis of the quinoxaline core is well-established, the targeted synthesis of specific derivatives like this compound requires more specialized routes, often involving the synthesis and subsequent modification of a quinoxaline-5,8-dione (B3348068) precursor.

Specific Synthetic Routes to Quinoxaline-5,8-diones

The synthesis of quinoxaline-5,8-diones is a key step towards obtaining this compound. One common strategy starts from 1,4-dimethoxybenzene. Nitration of 1,4-dimethoxybenzene, followed by a stepwise reduction, can yield the corresponding o-phenylenediamine derivative. mdpi.com This diamine can then be condensed with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione, to form the quinoxaline ring. mdpi.com Subsequent oxidation, for example with ceric ammonium nitrate (CAN), affords the desired quinoxaline-5,8-dione. mdpi.com

Another approach involves the Diels-Alder reaction of a quinoxaline-5,8-dione with a diene. For instance, benzo[g]quinoxaline-5,10-dione derivatives have been synthesized via the Diels-Alder reaction of quinoxaline-5,8-dione with isoprene. mdpi.com

Furthermore, substituted quinoxaline-5,8-diones can be prepared through reactions on the quinoxaline-dione core. For example, 6-bromo-2,3-dimethylquinoxaline-5,8-dione (B15065073) is typically synthesized by the bromination of 2,3-dimethylquinoxaline-5,8-dione using reagents like bromine or N-bromosuccinimide (NBS). The bromine atom can then be further substituted to introduce other functionalities.

Photooxygenation Methodologies in Quinoxaline-Related Quinone Synthesis

Photooxygenation reactions represent a powerful and often environmentally benign method for the synthesis of quinones from hydroxylated aromatic precursors. While direct photooxygenation of this compound to its corresponding dione (B5365651) is not extensively detailed in readily available literature, analogous transformations in related heterocyclic systems, such as quinolines, provide valuable insights into potential synthetic routes.

The sensitized photo-oxidation of 8-hydroxyquinoline (B1678124) and 5-hydroxyquinoline (B119867) has been shown to yield quinoline-5,8-quinone in good yields, typically between 64-70%. This process involves the use of a photosensitizer that, upon irradiation with light, generates singlet oxygen, the reactive species responsible for the oxidation of the hydroxyquinoline. This method highlights a potential pathway for the conversion of this compound to quinoxaline-5,8-dione.

Furthermore, the synthesis of substituted quinoline-5,8-quinones has been achieved through photooxygenation, indicating the versatility of this approach for creating a variety of quinone derivatives. These methodologies suggest that a similar strategy could be employed for the synthesis of quinoxaline-5,8-dione and its analogues from the corresponding dihydroxyquinoxalines.

An alternative approach to the quinoxaline-5,8-dione core involves the synthesis from non-hydroxylated precursors. For instance, quinoxaline-5,8-dione derivatives have been prepared from p-dimethoxybenzene through a multi-step synthesis that includes nitration, reduction, and subsequent cyclization reactions mdpi.comresearchgate.net. This method provides a route to the quinoxaline-5,8-dione scaffold that can then be potentially reduced to the desired this compound.

| Starting Material | Reagents and Conditions | Product | Yield |

| 8-Hydroxyquinoline | Sensitizer, Light, O₂ | Quinoline-5,8-quinone | 64-70% |

| 5-Hydroxyquinoline | Sensitizer, Light, O₂ | Quinoline-5,8-quinone | 64-70% |

| p-Dimethoxybenzene | 1. Nitration; 2. Reduction; 3. Cyclization | Quinoxaline-5,8-dione derivatives | Not specified |

Derivatization and Functionalization Strategies at the this compound Scaffold

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. researchgate.net Various strategies have been developed to introduce a wide range of substituents onto the quinoxaline ring system, including at the benzene and pyrazine rings. These methods allow for the fine-tuning of the molecule's characteristics for specific applications. researchgate.net

One prominent approach involves the synthesis of substituted quinoxaline-5,8-diones, which can subsequently be reduced to the corresponding diols. For example, a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones has been synthesized. nih.gov This demonstrates the feasibility of introducing substituents at the 6- and 7-positions of the quinoxaline-5,8-dione core.

The direct functionalization of the quinoxaline ring is another powerful tool. Methodologies for C-H functionalization at various positions of the quinoxaline scaffold have been developed, enabling the introduction of alkyl, aryl, and other functional groups. chim.itthieme-connect.com For instance, selective C-3 functionalization of quinoxalin-2-ones has been extensively studied, providing a blueprint for potential modifications at the pyrazine ring of the this compound scaffold. chim.it

Furthermore, derivatization can be achieved through the reaction of functional groups already present on the quinoxaline core. For example, the synthesis of novel sorafenib (B1663141) analogues containing a quinoxalinedione (B3055175) ring involved the reaction of an amino-functionalized quinoxalinedione with various acyl halides to form amide derivatives. nih.gov This highlights the potential for derivatizing a this compound that has been previously functionalized with reactive groups.

The versatility of the quinoxaline scaffold allows for the incorporation of a wide array of functional groups, leading to a diverse library of derivatives. These modifications can be strategically employed to enhance properties such as solubility, and electronic characteristics. researchgate.net

| Parent Scaffold | Reaction Type | Position of Functionalization | Introduced Substituent | Example Product Class |

| Quinoxaline-5,8-dione | Nucleophilic Aromatic Substitution | 6- and 7-positions | Arylamino, Chloro | 6-Arylamino-7-chloro-quinoxaline-5,8-diones nih.gov |

| Quinoxalin-2-one | C-H Functionalization | 3-position | Alkyl, Aryl | 3-Substituted quinoxalin-2-ones chim.it |

| Amino-functionalized Quinoxalinedione | Acylation | Amino group | Acyl groups | Quinoxalinedione diarylamide analogues nih.gov |

| 2,3-Dichloroquinoxaline | Metalation-Electrophilic Quench | 5-, 6-, and 8-positions | Various electrophiles | Functionalized 2,3-dichloroquinoxalines researchgate.net |

Advanced Spectroscopic and Structural Characterization of Quinoxaline 5,8 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quinoxaline-5,8-diol Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound systems. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom in the molecule, confirm connectivity, and probe spatial relationships between atoms.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei.

¹H NMR: The proton NMR spectrum of a this compound system reveals characteristic signals for the aromatic protons and the hydroxyl groups. The protons on the pyrazine (B50134) ring (H-2 and H-3) and the benzene (B151609) ring (H-6 and H-7) typically appear as multiplets or doublets in the aromatic region (δ 7.0–9.0 ppm). nih.gov The chemical shifts are influenced by substituent effects and the solvent used. ipb.pt The hydroxyl (OH) protons at positions 5 and 8 can appear as broad singlets, and their chemical shift is highly dependent on solvent, concentration, and temperature. In some quinoxaline (B1680401) diol derivatives, these OH protons can be observed at chemical shifts greater than 11.0 ppm. asmarya.edu.ly

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms of the quinoxaline ring system resonate in the aromatic region (δ 110–160 ppm). rsc.orgnih.gov The carbons bearing the hydroxyl groups (C-5 and C-8) are typically shifted downfield due to the deshielding effect of the oxygen atom. Carbons adjacent to the nitrogen atoms (C-2, C-3, and the bridgehead carbons C-4a, C-8a) also show distinct chemical shifts. acs.org The precise chemical shifts can be influenced by substituents and intramolecular interactions. libretexts.org

The following table summarizes typical chemical shift ranges for quinoxaline derivatives, which are instructive for understanding the this compound system.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Pyrazine Protons (H-2, H-3) | 8.10 - 9.20 | 142.0 - 155.0 |

| Benzene Protons (H-6, H-7) | 7.40 - 8.40 | 125.0 - 140.0 |

| Hydroxyl Protons (5-OH, 8-OH) | > 10.0 (variable) | N/A |

| Pyrazine Carbons (C-2, C-3) | N/A | 142.0 - 155.0 |

| Benzene Carbons (C-6, C-7) | N/A | 125.0 - 135.0 |

| Hydroxyl-bearing Carbons (C-5, C-8) | N/A | 145.0 - 160.0 |

| Bridgehead Carbons (C-4a, C-8a) | N/A | 135.0 - 142.0 |

| Note: Data compiled and generalized from various quinoxaline derivative studies. nih.govasmarya.edu.lyrsc.orgnih.gov |

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, TOCSY, NOESY, ROESY, HMQC, HMBC)

2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the benzene ring (H-6 with H-7) and, if substituted, on the pyrazine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to all protons within a coupled spin system, which is particularly useful for identifying all protons belonging to a specific ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected by bonds. A NOESY or ROESY spectrum would be critical for confirming the cis or trans relationship of the diol groups relative to each other and to adjacent protons by observing through-space correlations. For example, a correlation between an OH proton and a neighboring aromatic proton would help anchor its position. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. ekb.eg

The most prominent band in the IR spectrum of this compound is a broad absorption in the region of 3400-3000 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. ekb.eg The broadness of this peak is due to intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Other significant absorption bands include:

Aromatic C-H Stretch: Weak to medium bands typically appearing just above 3000 cm⁻¹.

C=N and C=C Stretching: A series of medium to strong absorptions in the 1650-1450 cm⁻¹ region, corresponding to the stretching vibrations within the quinoxaline aromatic framework. ekb.egijpsr.com

C-O Stretching: A strong band in the 1300-1200 cm⁻¹ region, indicative of the stretching vibration of the aryl C-O bond. mdpi.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 900-700 cm⁻¹ region, and their specific frequencies can give clues about the substitution pattern on the benzene ring.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3400 - 3000 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N / C=C Aromatic Ring Stretch | 1650 - 1450 | Medium to Strong |

| C-O Stretch (Aryl) | 1300 - 1200 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Medium to Strong |

| Note: Data compiled and generalized from studies on quinoxaline and related phenol (B47542)/diol compounds. ekb.egmdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) and photoluminescence spectroscopy provide insights into the electronic structure and properties of this compound.

UV-Vis Absorption: The UV-Vis spectrum of quinoxaline derivatives in solution typically displays multiple absorption bands in the range of 200-450 nm. asmarya.edu.ly These bands arise from π→π* and n→π* electronic transitions within the aromatic system. The quinoxaline core itself has characteristic absorptions, and the addition of hydroxyl groups at the 5 and 8 positions acts as a powerful auxochromic modification. researchgate.net These electron-donating groups typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted quinoxaline parent molecule. The spectrum's appearance can be sensitive to solvent polarity. For instance, the electronic absorption spectrum of some quinoxaline-2,3-diol derivatives in DMSO shows absorptions around 300-450 nm, attributed to intraligand π→π* and n→π* transitions. asmarya.edu.ly

Photoluminescence: Many quinoxaline derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. acs.org The emission properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). The introduction of electron-donating groups, such as the hydroxyls in this compound, can significantly influence the photoluminescence, often enhancing emission intensity and shifting the emission wavelength. ufop.br Some quinoxaline derivatives exhibit intense green light emission. acs.org The study of photoluminescence is crucial for applications in materials science, such as for organic light-emitting devices (OLEDs).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. ekb.eg

Mass Spectrometry (MS): In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound, the most important signal is the molecular ion peak (M⁺˙ or [M+H]⁺), which confirms the molecular weight of the compound. nih.govijpsr.com The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The quinoxaline ring is relatively stable, but fragmentation can occur through the loss of small, stable molecules or radicals. For this compound, characteristic fragmentation pathways could involve the loss of CO, HCN, or hydroxyl radicals from the molecular ion.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. rsc.orgrsc.org This level of precision allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other compounds that may have the same nominal mass. For example, HRMS could confirm the formula of this compound (C₈H₆N₂O₂) by matching the experimentally measured mass to the calculated exact mass, providing definitive proof of its identity. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice. nih.gov

For quinoxaline derivatives, single-crystal X-ray analysis provides incontrovertible proof of their molecular structure. rsc.orgmdpi.com This technique confirms the planarity of the quinoxaline ring system, the specific substitution pattern, and the exact bond lengths and angles within the molecule. Furthermore, it reveals crucial information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. acs.org

In the case of a this compound derivative, an X-ray crystal structure would:

Confirm the connectivity and constitution of the molecule.

Provide precise measurements of all bond lengths (e.g., C-C, C-N, C=N, C-O) and bond angles.

Elucidate the conformation of the hydroxyl groups.

Detail the network of intermolecular hydrogen bonds involving the hydroxyl groups and the nitrogen atoms of the pyrazine ring, which dictates the supramolecular architecture in the solid state.

Theoretical and Computational Chemistry of Quinoxaline 5,8 Diol

Electronic Structure Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone in the computational study of quinoxaline (B1680401) systems, providing a balance between accuracy and computational cost for calculating the electronic structure. jmaterenvironsci.comresearchgate.net DFT methods are widely used to predict a range of molecular properties by modeling the electron density. nih.govsciensage.info

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations are pivotal for determining the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com Through geometry optimization, key parameters such as bond lengths, bond angles, and dihedral angles are calculated. These theoretical structures are often validated by comparison with experimental results from X-ray diffraction. Studies on related quinoxaline structures show that the fused ring system is typically planar, a characteristic that significantly influences its electronic properties and intermolecular interactions. Conformational analysis helps identify the lowest-energy conformer, which is essential for understanding the molecule's reactivity. mdpi.com

Determination of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. jmaterenvironsci.com The HOMO energy level relates to the capacity of a molecule to donate an electron, while the LUMO energy level indicates its ability to accept an electron. mdpi.com The difference between these two energies is the HOMO-LUMO energy gap (ΔE), a critical parameter that reflects the molecule's chemical reactivity and stability. sciensage.infoscirp.org A smaller energy gap generally implies higher reactivity. mdpi.com The electronic properties of the quinoxaline core can be tuned by adding different substituent groups, which alters the HOMO and LUMO energy levels. arxiv.org

The table below presents calculated electronic properties for two related quinoxaline derivatives, illustrating how DFT is used to quantify these values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-ethyl-3-methylquinoxalin-2(1H)-one | -6.13 | -1.53 | 4.60 |

| 1-benzyl-3-methylquinoxalin-2(1H)-one | -6.22 | -1.67 | 4.55 |

| Data derived from a study on quinoxaline derivatives as corrosion inhibitors, calculated at the B3LYP/6-31G(d,p) level. jmaterenvironsci.com |

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

DFT-based methods are instrumental in simulating and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting excitation energies and oscillator strengths that correspond to observed absorption peaks. nih.govuctm.edunih.gov This allows for the assignment of specific electronic transitions, such as those between frontier orbitals. unige.ch Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute NMR chemical shifts (¹H and ¹³C). uctm.eduacs.org Comparing these simulated spectra with experimental results serves as a powerful method for structural confirmation and provides a deeper understanding of the molecule's electronic environment. uctm.edunih.gov

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, modeling the movement of atoms and their interactions with the surrounding environment over time. nih.gov These simulations are used to assess the conformational stability of quinoxaline derivatives and to study their interactions with biological targets, such as enzymes or receptors. nih.govresearchgate.neteco-vector.com By analyzing the trajectory of the molecule, researchers can investigate its flexibility, binding modes, and the stability of intermolecular bonds like hydrogen bonds, which are critical for its function in biological systems. nih.goveco-vector.com

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are theoretical models that seek to establish a mathematical correlation between a molecule's structure and its biological activity or physicochemical properties. kg.ac.rsnih.gov In the context of quinoxaline derivatives, these studies use calculated molecular descriptors—such as electronic parameters (e.g., HOMO/LUMO energies), hydrophobic, and steric factors—to predict the compound's efficacy for a specific application. nih.govdergipark.org.tr

For instance, a QSAR study on quinoxaline derivatives active against Leishmania amazonensis developed a model to predict the half-maximal inhibitory concentration (pIC₅₀). nih.gov The resulting equation demonstrated a strong correlation between the biological activity and two key descriptors: the HOMO energy (EHOMO) and the Polar Surface Area (PSA). nih.gov The derived model was:

pIC₅₀ = -1.51 - 0.96 (EHOMO) + 0.02 (PSA) nih.gov

This model, which showed high statistical quality (R² = 0.980), illustrates how theoretical descriptors can be used to rationally design new compounds with potentially enhanced biological activity. nih.gov Such predictive frameworks are invaluable for prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents and functional materials. biointerfaceresearch.com

Coordination Chemistry and Metal Complexes of Quinoxaline 5,8 Diol Ligands

Design and Synthesis of Quinoxaline-5,8-diol Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives can be approached through two primary methods: direct ligand synthesis followed by complexation, or template synthesis. The direct method involves the initial isolation and purification of the Schiff base ligand before reacting it with a metal salt. rsc.org This approach allows for a comparative spectral analysis between the free ligand and the resulting metal complex. Alternatively, template synthesis involves a one-pot reaction where the aldehyde, amine, and metal compound react together, with the metal ion acting as a template to facilitate the formation of the complex.

Transition Metal Coordination with this compound and its Derivatives

This compound and its derivatives act as versatile ligands, coordinating with a variety of transition metals. These ligands typically function as bidentate or multidentate chelating agents, utilizing their nitrogen and oxygen atoms to form stable complexes with metal ions. libretexts.org The coordination can involve the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atoms of the hydroxyl groups. ijfans.orgresearchgate.net

Studies have reported the synthesis of complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comresearchgate.netnih.govfigshare.com For instance, Schiff bases derived from quinoxaline can coordinate to metal ions as monobasic bidentate chelating agents. grafiati.com The resulting complexes are often stable at room temperature and soluble in common organic solvents like DMSO and DMF. mdpi.com The coordination of the metal to the ligand is often confirmed by the disappearance of the N-H proton signal in the ¹H-NMR spectra of the complexes, indicating deprotonation upon complexation. mdpi.com

Investigation of Stoichiometry and Geometries in Coordination Compounds

The stoichiometry of metal complexes with quinoxaline-based ligands is frequently found to be 1:2 (metal:ligand). mdpi.comgrafiati.com Elemental analysis is a key technique used to confirm the proposed formulae of these complexes. researchgate.netmdpi.com

The geometrical arrangements of these coordination compounds are diverse and influenced by the nature of the metal ion and the specific quinoxaline derivative. Common geometries observed include octahedral, distorted octahedral, square planar, and tetrahedral. researchgate.netnih.govfigshare.comgrafiati.com For example, Co(II), Ni(II), and Zn(II) complexes often exhibit octahedral geometry, while Cu(II) complexes can adopt a distorted octahedral or square planar geometry. researchgate.netnih.govfigshare.comgrafiati.com X-ray crystallography provides definitive structural information, revealing details such as bond lengths and angles, and confirming the coordination environment around the metal center. conicet.gov.ar

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometries | Reference |

| Co(II) | 1:2 | Octahedral, Tetrahedral | researchgate.netnih.govfigshare.comgrafiati.com |

| Ni(II) | 1:2 | Octahedral | mdpi.comnih.govfigshare.comgrafiati.com |

| Cu(II) | 1:2 | Distorted Octahedral, Square Planar | researchgate.netnih.govfigshare.comgrafiati.com |

| Zn(II) | 1:2 | Octahedral, Tetrahedral | mdpi.comnih.govfigshare.comgrafiati.com |

Supramolecular Assembly and Self-Organized Structures Induced by this compound Coordination

The coordination of this compound and its derivatives with metal ions can lead to the formation of intricate supramolecular assemblies and self-organized structures. nih.gov These structures are often directed by non-covalent interactions such as hydrogen bonding and π-π stacking interactions. researchgate.netmdpi.com For instance, individual complex units can link together to form one-dimensional chains or two-dimensional layers. researchgate.netmdpi.com

The self-assembly process is a powerful tool for constructing novel supramolecular architectures with potentially interesting properties. nih.gov The resulting networks can exhibit features like short π-π and metal-metal interactions. nih.gov The specific arrangement of the building blocks in the supramolecular network can be influenced by substituents on the quinoxaline ligand. mdpi.com

Spectroscopic and Electrochemical Characterization of this compound Metal Complexes

A variety of spectroscopic techniques are employed to characterize this compound metal complexes.

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination of the ligand to the metal ion. The disappearance of the v(N-H) stretching vibration upon complexation is a key indicator of deprotonation and coordination. mdpi.com Shifts in the stretching frequencies of other functional groups can also provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and their complexes in solution. researchgate.netmdpi.com The disappearance of the proton signal from the hydroxyl groups can confirm their involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra help in understanding the geometry of the metal complexes. mdpi.com The d-d transitions observed in the UV-Vis spectra are characteristic of the coordination environment around the metal ion. mdpi.com

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and confirm their proposed formulae. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II), providing information about the electronic structure and the nature of the metal-ligand bonding. researchgate.net

Electrochemical Characterization: Cyclic voltammetry is a common technique used to study the electrochemical behavior of these metal complexes. researchgate.netnih.govfigshare.com It provides information on the redox properties of the complexes, which is relevant for their potential applications in areas like catalysis and sensing. researchgate.net

Catalytic Applications of this compound-Based Metal Complexes

Transition metal complexes derived from quinoxaline-based ligands have shown significant promise as catalysts in various organic transformations. uned.es The central metal ion in these complexes acts as an active site for catalysis. The ability of Schiff base ligands to stabilize different metals in various oxidation states is crucial for their catalytic performance.

Manganese pincer complexes, for example, have been utilized in the dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols to synthesize quinoxaline derivatives. acs.org This method is atom-economical and environmentally friendly, producing only water and hydrogen gas as byproducts. acs.org The catalytic activity can be influenced by factors such as the nature of the metal, the ligand structure, and the reaction conditions. uned.es The development of reusable catalysts is also an active area of research to enhance the sustainability of these processes. rsc.org

Advanced Applications of Quinoxaline 5,8 Diol in Materials Science and Organic Synthesis

Applications in Organic Electronic Devices

The unique electronic properties of quinoxaline (B1680401) derivatives, particularly their electron-deficient nature, make them ideal candidates for various components in organic electronic devices. rsc.org Their structural versatility allows for the fine-tuning of energy levels (HOMO/LUMO) and charge transport characteristics, which are critical for device performance. beilstein-journals.org

Quinoxaline-based materials are extensively used as electroluminescent materials, emitters, and electron transporters in OLEDs. rsc.orgresearchgate.netacs.orgresearchgate.net The quinoxaline moiety's high electron affinity and thermal stability are key to this function. researchgate.net By attaching various chromophores to the quinoxaline core, particularly at the 5,8-positions, researchers can tune the emission color and improve device efficiency. acs.orgcapes.gov.br

Derivatives featuring triarylamine groups and other fluorophores like carbazole (B46965) and pyrene (B120774) have been synthesized to create efficient electroluminescent materials. acs.orgcapes.gov.br These modifications help in tuning the photophysical and thermal properties while maintaining the fundamental energy levels of the quinoxaline segment. acs.orgcapes.gov.br For instance, devices fabricated using these materials as both hole-transporters and emitters have demonstrated intense green light emission. acs.org

Recent research has also focused on developing quinoxaline-based thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgrsc.org These materials can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs. In one study, TADF compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) achieved a maximum external quantum efficiency (EQE) of up to 15.3% and a brightness of 36,480 cd/m². rsc.org

Table 1: Performance of Quinoxaline-Based TADF Emitters in OLEDs

| Emitter | Max. EQE (%) | Max. Power Efficiency (lm W⁻¹) | Max. Brightness (cd m⁻²) | Ref. |

| DMAC-TTPZ | 15.3% | 41.0 lm W⁻¹ | 36,480 | rsc.org |

| PXZ-TTPZ | - | - | - | rsc.org |

| PTZ-TTPZ | - | - | - | rsc.org |

| Qx66 | 7.4% | - | - | |

| Qx68 | 20.16% | - | - |

Quinoxaline derivatives have been successfully incorporated as organic semiconductors in organic thin-film transistors (OTFTs). researchgate.netresearchgate.net Their electron-deficient structure makes them suitable for n-type semiconductors, which are crucial for developing complementary logic circuits. rsc.org However, p-channel characteristics have also been observed. researchgate.net

A study involving new quinoxaline derivatives functionalized at the 2,3,5,8-positions demonstrated their potential in top-contact/bottom-gate OTFTs. researchgate.net For example, thin films of 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline, when processed via solution-shearing and vacuum deposition, exhibited p-channel behavior with notable hole mobilities and high current on/off ratios. researchgate.net The use of solution-based processing highlights the potential for low-cost, large-area electronics. rsc.org

Furthermore, conjugated polymers designed for OTFTs have been synthesized using 5,8-disubstituted quinoxaline derivatives. A polymer created from 2,3-bis(4-hexyloxyphenyl)-5,8-dibromoquinoxaline and a thieno[3,2-b]thiophene (B52689) derivative showed excellent solubility and thermal stability, with a band gap of 1.8 eV, making it a promising material for transistor applications. google.com

Table 2: OTFT Performance of a 5,8-Substituted Quinoxaline Derivative

| Compound | Deposition Method | Channel Type | Hole Mobility (cm²/Vs) | On/Off Ratio | Ref. |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Solution-Shearing | p-type | 2.6 × 10⁻⁵ | 1.8 × 10⁵ | researchgate.net |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Vacuum Deposition | p-type | 1.9 × 10⁻⁴ | 3.5 × 10⁶ | researchgate.net |

In the field of solar energy, quinoxaline derivatives are vital building blocks for sensitizers in DSSCs and as components in OPVs. researchgate.netrsc.orgresearchgate.netmdpi.com The quinoxaline unit often serves as an electron-accepting π-bridge or an auxiliary acceptor in donor-π-acceptor (D-π-A) or related molecular frameworks like D-A-π-A. mdpi.comrsc.orgsci-hub.box This architecture facilitates efficient intramolecular charge transfer upon photoexcitation, a critical step for charge separation and injection into the semiconductor (e.g., TiO₂) conduction band. mdpi.com

Table 3: Photovoltaic Performance of Quinoxaline-Based Dyes in DSSCs

| Dye | Configuration | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | PCE (%) | Ref. |

| IQ22 | D-A-π-A | 18.19 | 715 | 0.67 | 8.76% | nih.gov |

| AP3 | DD-π-AA | - | - | - | 5.5% | mdpi.com |

| Phenothiazine-Quinoxaline | D-A | - | - | - | 4.36% | researchgate.net |

Organic Semiconductors for Thin-Film Transistors (OTFTs)

Photochemical Applications of Quinoxaline-5,8-diol Systems

The inherent photophysical properties of the quinoxaline core make its derivatives highly suitable for applications that rely on the absorption and emission of light.

Quinoxaline derivatives, especially those with π-extended systems at the 5,8-positions, are excellent chromophores and fluorophores. acs.orgufop.brufop.br These compounds can display intense photoluminescence under UV excitation in both solution and solid states. ufop.br A study on a series of 5,8-π-extended quinoxaline derivatives reported intense green photoluminescence with high fluorescence quantum yields (ΦFL) in chloroform, ranging from 0.54 to 0.62, which were significantly higher than similar benzothiadiazole compounds. ufop.br

The emission properties of these chromophores are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism, which makes them potentially useful as fluorescent sensors. acs.orgufop.br The ability to tune photophysical properties by embedding different fluorophores like pyrene and carbazole into the quinoxaline structure further expands their applicability in luminescent materials. acs.orgcapes.gov.br

Table 4: Photophysical Properties of 5,8-π-Extended Quinoxaline Derivatives

| Compound | Max. Emission (nm, in Chloroform) | Fluorescence Quantum Yield (ΦFL) | Ref. |

| Quinoxaline Derivative 1 | 511 | 0.54 | ufop.br |

| Quinoxaline Derivative 2 | 520 | 0.62 | ufop.br |

Quinoxaline-5,8-dione (B3348068) and its derivatives serve as a promising scaffold for designing photoinitiating systems for both free-radical and cationic polymerization. mdpi.comvulcanchem.com These systems can be activated by either UV or visible light, offering advantages over traditional thermal polymerization, such as spatial and temporal control. mdpi.com

In photoinitiation, the quinoxaline derivative absorbs light and enters an excited state. It can then interact with a co-initiator, such as an amine or an aldehyde, to generate reactive species (radicals or cations) that initiate the polymerization of monomers like acrylates or epoxides. mdpi.combeilstein-journals.orgresearchgate.net For example, various quinoxaline derivatives have been used with benzaldehyde (B42025) to successfully initiate the free-radical polymerization of methyl methacrylate (B99206) (MMA) upon irradiation at 350 nm. beilstein-journals.orgresearchgate.net The process is believed to involve the formation of a benzoyl radical from the aldehyde, which acts as the initiating species. beilstein-journals.org

Quinoxaline derivatives have also been employed as efficient long-wavelength photosensitizers for cationic polymerization in the presence of an onium salt like diphenyliodonium (B167342) hexafluorophosphate. gazi.edu.tr This versatility makes them valuable for applications ranging from coatings and adhesives to advanced manufacturing processes like 3D printing. mdpi.com

Chromophores and Fluorophores for Luminescent Applications

This compound as a Building Block in Complex Organic Synthesis

The structural and electronic characteristics of this compound make it a valuable precursor in the synthesis of more complex molecules, including other heterocyclic systems and advanced polymeric materials.

This compound serves as a foundational scaffold for creating a variety of new heterocyclic compounds. The diol functional groups are key reactive sites, allowing for derivatization to produce molecules with tailored properties. The classical synthesis of the quinoxaline core itself involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgrsc.org Modifications of this method are common, utilizing surrogates for the dicarbonyl component. mtieat.orgrsc.org

Once the this compound is formed, the hydroxyl groups can undergo reactions such as etherification or esterification to attach other molecular fragments, thereby expanding the library of accessible quinoxaline-based derivatives. For instance, the synthesis of various 6,7-modified 5,8-quinoxalinedione derivatives containing nitrogen, sulfur, and oxygen has been explored for their cytotoxic effects. Furthermore, the quinoxaline-5,8-dione structure is a key intermediate in the synthesis of diazaanthraquinones through Diels-Alder reactions, highlighting its utility as a building block for complex, polycyclic systems. mdpi.com These derivatization strategies are crucial for fine-tuning the electronic and biological properties of the final compounds for specific applications. mtieat.org

The rigid structure and defined geometry of this compound make it an excellent candidate for constructing highly ordered, porous materials like Covalent Organic Frameworks (COFs). COFs are crystalline polymers formed from organic building blocks linked by strong covalent bonds, creating materials with high thermal stability and permanent porosity. mdpi.comresearchgate.net The hydroxyl groups of this compound can serve as reactive sites for forming linkages—such as ether or ester bonds—with other multifunctional monomers, leading to the formation of a 2D or 3D framework.

While direct synthesis of COFs from this compound is a specific area of research, the broader quinoxaline moiety is recognized as a valuable building block for these materials. researchgate.net For example, a synthetic protocol for preparing highly ordered two-dimensional nanoporous COFs based on a quinoxaline backbone has been reported. mtieat.org Similarly, quinoxaline derivatives are integral to the synthesis of conjugated polymers used in optical and electronic devices due to their thermal stability and electron-accepting nature. researchgate.netqmul.ac.uk These polymers often feature a donor-acceptor (D-A) architecture, where the electron-deficient quinoxaline unit acts as the acceptor. This design is fundamental to their application in organic photovoltaics and electrochromic devices. mdpi.comresearchgate.net

Role in Heterocyclic Synthesis and Derivatization

Electrochemical Studies and Redox Behavior of this compound

The electrochemical properties of this compound and its derivatives are central to their applications in electronic materials and sensors. The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline core dictates its redox behavior.

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of quinoxaline derivatives. rsc.orgnsf.gov CV studies reveal the potentials at which the compound undergoes oxidation and reduction. For many quinoxaline derivatives, the reduction process is reversible and is attributed to the formation of a radical anion centered on the electron-accepting quinoxaline core. utexas.edu The oxidation behavior, conversely, often depends on the nature of any donor groups attached to the quinoxaline scaffold. utexas.edu

Electrogenerated chemiluminescence (ECL) is a phenomenon where light is produced from the reaction of electrochemically generated species. researchgate.netacs.org Donor-acceptor compounds featuring a quinoxaline core have been shown to produce relatively strong ECL. utexas.edu The process typically involves the annihilation reaction between the electrogenerated radical anion (from the reduction of the quinoxaline acceptor) and a radical cation (from the oxidation of a donor moiety). utexas.edu The resulting ECL spectrum is often slightly red-shifted compared to the compound's photoluminescence spectrum. utexas.edu This property is highly valuable for developing advanced analytical and display technologies.

| Compound Family | Electrochemical Technique | Key Finding | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | Cyclic Voltammetry (CV) | Shows reversible reduction waves, indicating the formation of a stable radical anion on the quinoxaline core. | utexas.edu |

| Donor-Acceptor Quinoxalines | Electrogenerated Chemiluminescence (ECL) | Annihilation of electrogenerated ions produces strong light emission, useful for sensor applications. | utexas.edu |

| Quinoxaline-based Polymers | Cyclic Voltammetry (CV) | Used to determine oxidation potentials and calculate optical band gaps for electrochromic materials. | mdpi.com |

The quinoxaline moiety is well-established as a strong electron acceptor, a property conferred by the two nitrogen atoms in the pyrazine ring. researchgate.net This high electron affinity is fundamental to its use in a wide range of applications, from materials science to medicinal chemistry. researchgate.net The electron-accepting nature allows quinoxaline-containing molecules to participate in charge-transfer interactions, which is critical for the function of organic semiconductors and solar cells. qmul.ac.uk

In donor-acceptor systems, the quinoxaline unit serves as an efficient acceptor, facilitating charge separation and transport. qmul.ac.uk For example, quinoxaline derivatives are used as non-fullerene acceptors in organic solar cells and as auxiliary acceptors in dye-sensitized solar cells to improve electron injection and collection. qmul.ac.uk The strong electron-withdrawing capability of certain quinoxaline derivatives, such as quinoxaline-5,8-dicarbonitrile, enables the tuning of emission colors from yellow to red in thermally activated delayed fluorescent (TADF) emitters for organic light-emitting diodes (OLEDs). acs.org The ability to fine-tune the redox properties by modifying the substituents on the quinoxaline ring makes it a highly versatile component in the design of functional organic materials.

Cyclic Voltammetry and Electrogenerated Chemiluminescence

This compound in Corrosion Inhibition Research

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for steel in acidic environments like hydrochloric acid (HCl). mdpi.comphyschemres.orgnih.gov The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and, in the case of the diol, oxygen), which have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms (chemisorption). researchgate.net Additionally, the π-electrons of the aromatic rings can interact with the metal surface. researchgate.net Research has shown that quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic processes of corrosion. mdpi.comphyschemres.org

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to quantify the inhibition efficiency. mdpi.comnih.gov Studies on various quinoxaline derivatives have reported high inhibition efficiencies, often exceeding 90% at optimal concentrations. mdpi.comphyschemres.orgnih.gov For example, certain novel quinoxaline derivatives have achieved efficiencies as high as 96% and 97.7% for mild steel in 1 M HCl. mdpi.comphyschemres.org The formation of a protective film on the metal surface has been confirmed by surface analysis techniques like scanning electron microscopy (SEM). mdpi.comphyschemres.org The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.comphyschemres.org

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Q1 (Quinoxaline Derivative) | Mild Steel | 1 M HCl | 96 | mdpi.com |

| PRQX (Quinoxaline Analog) | Carbon Steel | 1 M HCl | 97.7 | physchemres.org |

| NSQN (Quinoxaline Derivative) | Mild Steel | 1 M HCl | 96 | nih.gov |

| QP (Diphenyl(quinoxalin-2-yl)phosphine oxide) | Q235 Steel | 1 M HCl | 99.1 | researchgate.net |

Investigation of Adsorption Mechanisms on Metal Surfaces

No studies investigating the adsorption mechanisms of this compound on metal surfaces for the purpose of corrosion inhibition have been found in the reviewed scientific literature. Research in this specific area has not been published.

Evaluation of Inhibition Efficiency via Electrochemical Methods

There is no published research on the evaluation of the inhibition efficiency of this compound using electrochemical methods such as potentiodynamic polarization or electrochemical impedance spectroscopy.

Structure Activity Relationships and Mechanistic Insights at the Molecular Level

Molecular Design Principles for Modulating Biological Activity in Quinoxaline-5,8-diol Derivatives

The biological activity of this compound derivatives can be finely tuned through strategic structural modifications. The core principle of molecular design involves altering substituents at various positions on the quinoxaline (B1680401) ring to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that the type and position of these substituents are critical for their therapeutic effects. rsc.orgnih.gov

Key design principles include:

Substitution at C-2 and C-3: The introduction of different groups at the C-2 and C-3 positions of the quinoxaline ring is a common strategy. For instance, the incorporation of aromatic or heteroaromatic rings can influence DNA binding properties or interactions with specific enzyme pockets.

Substitution at C-6 and C-7: Modifications at the C-6 and C-7 positions of the quinoxaline-5,8-dione (B3348068) core are crucial for modulating antiproliferative activity. The introduction of arylamino groups at the C-6 position and a chloro group at the C-7 position has been shown to yield potent inhibitors of vascular smooth muscle cell proliferation. nih.gov

Bioisosteric Replacement: The quinoxaline ring is considered a bioisostere of quinoline (B57606), naphthalene, and benzothiophene, which allows for its use in circumventing bacterial resistance developed against these established scaffolds. ipp.ptnih.govijpsr.com

Fusion of Additional Rings: Creating polycyclic structures by fusing other heterocyclic rings to the quinoxaline moiety can lead to novel compounds with enhanced biological profiles. For example, the fusion of a triazole ring to the quinoxaline system has been explored for developing new antiviral agents. nih.gov

These design principles are guided by the goal of optimizing interactions with biological targets, thereby modulating activities such as antiproliferative, antimicrobial, and antiviral effects.

Investigation of Antiproliferative Mechanisms via Molecular Pathway Modulation (e.g., Extracellular Signal-Regulated Kinase 1/2 Signaling)

Quinoxaline-5,8-dione derivatives have demonstrated significant antiproliferative activity, and research has delved into the molecular mechanisms underlying these effects. nih.govcore.ac.uk A key pathway implicated in the action of these compounds is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway, which is a component of the mitogen-activated protein kinase (MAPK) cascade. nih.govfrontiersin.org

The ERK1/2 pathway is crucial in regulating cell proliferation, differentiation, and survival. frontiersin.org Dysregulation of this pathway is a common feature in various cancers. Certain quinoxaline-5,8-dione derivatives have been shown to exert their antiproliferative effects by modulating this pathway. For example, a study on 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones revealed their potent ability to inhibit the proliferation of rat aortic smooth muscle cells. nih.gov A mechanistic investigation showed that the inhibitory effect was mediated by the modulation of the ERK1/2 signaling pathway within these cells. nih.gov

Furthermore, other quinoxaline derivatives have been designed as selective inhibitors of kinases within critical signaling pathways like the PI3K/Akt pathway, which often cross-talks with the MAPK/ERK pathway. Quinoxaline-derived chalcones, designed based on a PI3Kγ inhibitor, were found to induce apoptosis and autophagy in oral cancer cells, accompanied by the inhibition of Akt, a key component of the PI3K pathway. nih.gov

Enzyme and Protein Interaction Studies (e.g., Transglutaminase 2, VEGFR-2, Human DNA Topoisomerase I & II)

The biological activities of this compound derivatives are often a result of their specific interactions with various enzymes and proteins that are critical for cell function and disease progression.

Transglutaminase 2 (TGase 2): Quinoxaline derivatives have been investigated as inhibitors of Transglutaminase 2 (TGase 2), an enzyme involved in cancer cell survival. core.ac.uk By inhibiting TGase 2, these compounds can disrupt pathways that protect cancer cells from apoptosis, representing a targeted approach to cancer therapy.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.egnih.gov Several quinoxaline-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors. ekb.egnih.govnih.govrsc.org Molecular docking studies have elucidated the binding modes of these inhibitors within the VEGFR-2 active site. For instance, compound 17b (a 3-methylquinoxaline derivative) was identified as a potent VEGFR-2 inhibitor. nih.govrsc.org Docking simulations revealed that the quinoxaline moiety occupies the hinge region of the enzyme's active site, forming multiple hydrophobic interactions with key amino acid residues such as Leu1033, Phe916, and Leu838. nih.gov Similarly, other derivatives have shown that specific substitutions can lead to hydrogen bond formation with critical residues like Cys917, Glu883, and Asp1044, mimicking the interactions of established inhibitors like Sorafenib (B1663141). mdpi.com

| Compound ID | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| 17b | VEGFR-2 | Leu1033, Phe916, Leu838, Phe1045, Leu1047 | Hydrophobic | nih.gov |

| Compound 7 | VEGFR-2 | Cys917, Arg1049, Glu883, Asp1044 | Hydrogen Bonding | mdpi.com |

| Quinoxaline derivatives | VEGFR-2 | Key amino acids in the active site | Binding interactions | ekb.eg |

Human DNA Topoisomerase I & II: DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for anticancer drugs. Quinoxaline derivatives, particularly those capable of DNA intercalation, have been studied for their ability to inhibit topoisomerases I and II. The planar aromatic structure of the quinoxaline ring system facilitates its insertion between DNA base pairs, which can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.

Understanding Antiviral Activity through Molecular Interaction Profiling

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Herpes Simplex Virus (HSV) and coronaviruses. nih.govcore.ac.uknih.gov The antiviral efficacy of these compounds is highly dependent on their specific substitution patterns, which dictate their molecular interactions with viral or host cell targets. rsc.orgcore.ac.uk

Molecular interaction profiling reveals several mechanisms of antiviral action:

Inhibition of Viral Enzymes: Some quinoxaline derivatives act as potent inhibitors of essential viral enzymes. For example, the compound S-2720 was identified as a highly potent inhibitor of the HIV-1 reverse transcriptase. nih.govresearchgate.net

DNA Intercalation: For DNA viruses like HSV, quinoxaline derivatives can exert their effect by binding to the viral DNA. The planar structure of compounds like 6H-indolo-[2,3-b]quinoxalines allows them to intercalate into the DNA helix. This interaction can inhibit viral replication and transcription processes. Derivatives with a 6-(2-dimethylaminoethyl) side chain have shown improved biological activity due to enhanced DNA binding properties. core.ac.uk

Targeting Viral Proteases: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drugs. In silico studies have shown that quinoxalino[2,1-b]quinazolin-12-one derivatives can effectively bind to the active site of Mpro through multiple hydrogen bonds and hydrophobic interactions, suggesting their potential as inhibitors. rsc.org

The variability in antiviral activity across different quinoxaline derivatives underscores the importance of the substitution pattern in defining the primary molecular target and the nature of the interaction. core.ac.uk

Analysis of Antibacterial and Antifungal Activity Based on Structural Features

The quinoxaline scaffold is a component of several natural antibiotics, such as echinomycin (B1671085) and levomycin, known to inhibit Gram-positive bacteria. core.ac.ukasmarya.edu.ly Synthetic quinoxaline derivatives have been extensively developed and evaluated for their antibacterial and antifungal properties. asmarya.edu.lye-journals.inrsc.orgnih.govarcjournals.org

Structural Features Influencing Antibacterial Activity:

Substituents at C-2: The introduction of an amine-substituted group at the C-2 position has yielded compounds with broad-spectrum antibacterial activity. Mechanistic studies on one such derivative, 5p , showed that it disrupts the integrity of the bacterial cell membrane, causing leakage of intracellular contents and cell death. rsc.org

Substituents at C-5: Quinoxaline-5-carboxamide derivatives have shown promising antibacterial activity. Compounds incorporating fluoro-substituted phenyl groups or cyclic aliphatic chains at the amide nitrogen exhibited excellent activity against strains like E. coli and S. aureus. researchgate.net

N-Oxide Groups: The presence of N-oxide groups in the quinoxaline ring can be crucial for activity against certain bacteria, such as M. tuberculosis. The lack of these N-oxide groups can lead to a loss of antimycobacterial activity. core.ac.uk

Targeting Dihydropteroate (B1496061) Synthase (DHPS): Some quinoxaline derivatives bearing bioactive heterocyclic moieties (like thiadiazoles or thiazoles) have been designed to target the bacterial enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis. Molecular docking has shown these compounds binding to the PABA and pterin (B48896) pockets of the enzyme. nih.gov

| Derivative Class | Structural Feature | Proposed Mechanism | Target Organisms | Reference |

| C-2 Amine-substituted Quinoxalines | Amine at C-2 | Cell membrane disruption | S. aureus, B. subtilis, MRSA, E. coli | rsc.org |

| Quinoxaline-5-carboxamides | Fluoro-phenyl or cyclic aliphatic groups | Not specified | E. coli, P. aeruginosa, S. aureus | researchgate.net |

| Thiazolyl Quinoxalines | Thiazole moiety | DHPS inhibition | P. aeruginosa | nih.gov |

Structural Features Influencing Antifungal Activity:

Quinoxaline derivatives have also demonstrated notable antifungal activity against pathogens like Candida albicans and plant pathogenic fungi such as Rhizoctonia solani. ijpsr.comasmarya.edu.lyrsc.org

Derivatives like 2-sulphonylquinoxalines and 3-[(alkylthio)methyl]quinoxaline-1-oxides have been reported as having high antifungal activity. core.ac.uk

In a series designed for agricultural use, compound 5j exhibited potent activity against Rhizoctonia solani, and electron microscopy revealed that it caused significant damage to the fungal cell morphology. rsc.org

Influence of Substituents on Electronic and Steric Factors Affecting Biological Interactions

The biological activity of this compound derivatives is fundamentally governed by the electronic and steric properties of their substituents, which dictate how the molecule interacts with its biological target.

Electronic Effects: The electronic nature of a substituent (whether it is electron-donating or electron-withdrawing) can significantly alter the electron density distribution across the quinoxaline ring system. This, in turn, influences the molecule's ability to participate in crucial interactions like hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

Electron-donating groups (e.g., methoxy (B1213986) -OCH₃, methyl -CH₃): These groups can increase the electron density of the aromatic system, which can enhance interactions with electron-deficient pockets in a target protein. For example, in a series of anticancer quinoxalines, the presence of an electron-releasing -OCH₃ group was found to be essential for activity. mdpi.com

Electron-withdrawing groups (e.g., fluoro -F, chloro -Cl, nitro -NO₂): These groups decrease the electron density of the ring. Their presence can be crucial for creating specific electrostatic interactions or for increasing the acidity of nearby protons, facilitating hydrogen bond donation. However, in some cases, replacing an electron-releasing group with an electron-withdrawing one, such as replacing -OCH₃ with -F or -Cl, has been shown to decrease biological activity. mdpi.com The reaction of 6,7-dichloro-5,8-quinoxalinedione with 4-nitro-1,2-phenylenediamine failed to produce the expected condensation product due to the weak basicity of the amine caused by the electron-withdrawing nitro group. mdpi.com

Steric Hindrance: Bulky substituents can prevent a molecule from accessing its binding site, leading to reduced or no activity.

Shape Complementarity: The three-dimensional shape conferred by the substituents must be complementary to the topology of the target's active site for optimal binding and biological activity. For example, molecular modeling of a potent GSK-3β inhibitor revealed that its quinoline nucleus assumed specific conformations that allowed for remarkable interactions within the enzyme's binding pocket. ajol.info

The interplay between electronic and steric factors is complex, and optimizing a lead compound often involves a delicate balance of these properties to achieve the desired biological effect.

Q & A

Q. What are the established synthetic routes for Quinoxaline-5,8-diol, and what are their comparative advantages in academic research?

- Methodological Answer : this compound is typically synthesized via condensation of substituted o-phenylenediamines with 1,2-dihydroxy precursors under acidic conditions . Green chemistry approaches, such as using glycerol as a solvent or sulfamic acid catalysis, offer improved yields (up to 85%) and reduced environmental impact compared to traditional methods . Multi-step routes, like chloroxidation of intermediates (e.g., 8-amino-5-quinoxalinol), achieve high purity (>99%) but require rigorous control of reaction conditions (e.g., sulfuric acid-mediated steps) . Researchers should prioritize green methods for scalability and safety, while multi-step routes are suitable for targeted derivative synthesis.

Q. How should researchers handle and store this compound to ensure safety and stability during experimental procedures?

- Methodological Answer : Safety Data Sheets (SDS) recommend using nitrile gloves, lab coats, and eye protection due to its skin/eye irritation hazards (GHS Category 2/2A) . Store the compound in a cool (<25°C), dry environment, away from oxidizers and light, to prevent decomposition into nitrogen/carbon oxides . For long-term stability, use amber glass vials under inert gas (N₂/Ar) and monitor purity via HPLC every 6 months .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.8–8.2 ppm) and hydroxyl groups (broad singlet, δ 10–12 ppm) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis (retention time ~8.2 min) .

- FT-IR : Confirm hydroxyl stretches (3200–3500 cm⁻¹) and quinoxaline ring vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound derivatives in nucleophilic substitution reactions?

- Methodological Answer : Employ kinetic studies to identify rate-limiting steps. For example, using polar aprotic solvents (DMF, DMSO) at 60–80°C improves nucleophilic attack on the quinoxaline core . Catalytic bases (e.g., K₂CO₃) enhance deprotonation of diol groups, while microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to adjust stoichiometry in real time.

Q. What structural modifications of this compound are most promising for improving its antitumor activity, and how should structure-activity relationships (SAR) be analyzed?

Q. What computational strategies are employed to predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., Schrödinger Suite) with flexible ligand sampling and MM-GBSA scoring evaluates interactions with kinase active sites . MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models using MOE descriptors (e.g., topological polar surface area) correlate structural features with activity data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer : Conduct orthogonal assays to verify results (e.g., MTT vs. apoptosis flow cytometry). Control variables such as:

- Purity : Confirm via HPLC (>98%) to exclude impurities affecting activity .

- Cell line variability : Use ATCC-validated lines and standardized culture conditions.

- Dose-response curves : Compare EC₅₀ values across studies using Hill slope normalization .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.